Tetrabutylammonium triiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

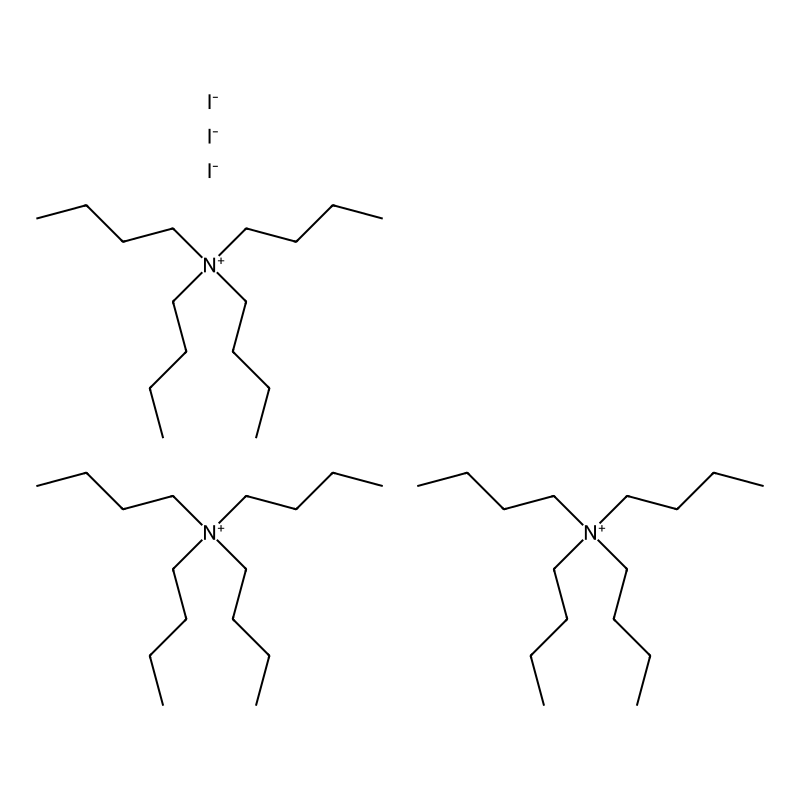

Tetrabutylammonium triiodide is a quaternary ammonium salt with the chemical formula CHIN. It consists of a tetrabutylammonium cation and three iodide anions. This compound is notable for its unique properties, including its solubility in various organic solvents and its ability to facilitate phase transfer reactions, making it valuable in synthetic organic chemistry. Tetrabutylammonium triiodide is typically synthesized from tetrabutylammonium iodide by reacting it with iodine, which results in the formation of the triiodide salt

Tetrabutylammonium triiodide finds applications primarily in organic synthesis and catalysis. Its role as a phase transfer catalyst is particularly significant in: These applications underscore its versatility and importance in modern synthetic chemistry. Tetrabutylammonium triiodide can be synthesized through a straightforward method involving the reaction of tetrabutylammonium iodide with iodine in a suitable solvent, such as methanol. The general procedure includes: This method highlights the simplicity and efficiency of synthesizing this compound for various applications. Interaction studies involving tetrabutylammonium triiodide often focus on its behavior in mixed solvent systems or electrolytes. For instance, research has indicated that incorporating tetrabutylammonium iodide into polymer-based electrolytes can enhance ionic conductivity, which is crucial for applications like dye-sensitized solar cells . Additionally, studies examining its interactions with other ions have provided insights into its role in stabilizing reactive intermediates during Tetrabutylammonium triiodide shares similarities with various quaternary ammonium salts and iodides. Below is a comparison highlighting its uniqueness: Tetrabutylammonium triiodide stands out due to its high solubility in organic solvents and effectiveness as a phase transfer catalyst, making it particularly useful in organic synthesis compared to other similar compounds. Quaternary ammonium compounds (QACs) represent one of the most versatile classes of chemical compounds with applications spanning multiple industries and research domains. The development of QACs began in 1916 when Jacobs and Heidelberg first synthesized these compounds and noted their biocidal properties. The field advanced significantly in 1935 when Domagk discovered that attaching an aliphatic group to the quaternary nitrogen atom substantially enhanced the biocidal properties of these compounds. This breakthrough led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), now recognized as the first generation of quaternary ammonium compounds. The evolution of quaternary ammonium compounds continued with each generation showing improvements in properties and applications. The second generation emerged with the development of alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC), featuring an ethyl group substitution in the aliphatic ring. By 1955, the third generation combined ADBAC and ADEBAC, which provided enhanced biocidal activity and detergency while reducing toxicity concerns. The fourth generation, developed in 1965, introduced alkyl dimethyl ammonium chloride (DDAC), which demonstrated higher biocidal efficacy, particularly in challenging conditions involving organic dirt or hard water. Within this evolving landscape of quaternary ammonium chemistry, the combination with triiodide ions opened new avenues for research and applications. Triiodide ions (I₃⁻), formed by the reaction between iodide ions and molecular iodine, possess unique redox and structural properties that complement the characteristics of quaternary ammonium cations. This combination gave rise to quaternary ammonium triiodides, which have become invaluable in various scientific and industrial applications. Tetrabutylammonium triiodide emerged as a specialized compound within the broader field of quaternary ammonium chemistry. The development of TBAI₃ is closely linked to its precursor, tetrabutylammonium iodide (TBAI), a quaternary ammonium salt with an iodide counterion. TBAI has been utilized as a catalyst for various organic reactions, particularly in the protection of alcohols as benzyl ethers using benzyl bromide. The synthesis of TBAI₃ involves the reaction between TBAI and molecular iodine, following the general equation where iodide ions from TBAI combine with iodine molecules to form the triiodide ion (I₂ + I⁻ ⇌ I₃⁻). This reaction is exergonic, with the iodide ion acting as a Lewis base and iodine as a Lewis acid. The resulting triiodide ion forms a stable complex with the tetrabutylammonium cation, creating TBAI₃. The historical significance of TBAI₃ lies in its unique properties that make it valuable for various applications. In the solid state, TBAI₃ crystals exhibit a black appearance with needle or plate-like habits, and the triiodide moieties maintain a linear configuration with high crystallinity. These properties, combined with its stability and reactivity, have made TBAI₃ an important compound in chemical research and industrial applications. Tetrabutylammonium triiodide has gained substantial importance in advanced materials research due to its unique chemical and physical properties. It serves as a common carrier of the triiodide ion used in the chemical synthesis of photovoltaic materials, organic conductors, and superconductors. The compound's ability to provide a stable source of triiodide ions makes it valuable for various materials science applications. In photovoltaic research, TBAI₃ has demonstrated significant contributions to improving the efficiency and stability of dye-sensitized solar cells. Studies have shown that incorporating TBAI₃ into these solar cells increases efficiency from 7.5% to 9.2% and extends stability from 50 hours to 120 hours under operational conditions. This improvement is attributed to TBAI₃'s ability to enhance charge transport properties and reduce recombination losses in the solar cells. The significance of TBAI₃ in energy storage applications has been highlighted by recent research demonstrating its role in high-performance lithium-halogen batteries. A lithium-halogen battery utilizing TBAI₃ exhibits three distinct discharging plateaus at different voltages, with a high capacity of 631 mAh g⁻¹ and an energy density reaching 2013 Wh kg⁻¹. These properties make TBAI₃-based batteries promising candidates for next-generation energy storage solutions. In the field of organic conductors and superconductors, TBAI₃ plays a crucial role due to its unique electronic properties and structural characteristics. The linear arrangement of the triiodide ions in solid TBAI₃ contributes to its electrical conductivity properties, making it valuable for developing advanced electronic materials. The most widely employed synthetic approach for tetrabutylammonium triiodide involves the direct reaction between tetrabutylammonium iodide and molecular iodine [2] . This methodology represents the standard preparation method due to its simplicity and high efficiency. The reaction proceeds according to the stoichiometric equation where one equivalent of tetrabutylammonium iodide combines with one equivalent of iodine to form the desired triiodide complex [7]. The synthesis typically involves dissolving tetrabutylammonium iodide and iodine in anhydrous ethanol under controlled conditions . The reaction mixture is maintained at temperatures ranging from room temperature to 80°C, with the iodine solution being added dropwise to the tetrabutylammonium iodide solution under continuous stirring . The formation of tetrabutylammonium triiodide occurs rapidly, often within seconds to minutes of mixing the reactants [17]. The reaction mechanism involves the formation of a charge-transfer complex between the iodide anion and molecular iodine, resulting in the characteristic triiodide anion [2]. The tetrabutylammonium cation serves as a suitable counterion, providing stability to the triiodide complex through electrostatic interactions [8]. Solvent selection plays a crucial role in the synthesis efficiency. Acetonitrile and dichloromethane have been identified as particularly effective solvents, providing excellent solubility for both reactants and promoting rapid complex formation [40]. The reaction can proceed under ambient atmospheric conditions, although inert atmosphere conditions may be preferred for enhanced reproducibility [40]. Beyond the conventional direct synthesis method, several alternative synthetic approaches have been developed to access tetrabutylammonium triiodide. These methodologies offer advantages in specific applications or provide access to the compound under different reaction conditions [13] [17]. Electrochemical synthesis represents a significant alternative approach, utilizing tetrabutylammonium iodide as both the starting material and supporting electrolyte [10] [12]. This method employs constant-potential electrolysis conditions, where tetrabutylammonium iodide serves a dual role as both redox catalyst and supporting electrolyte [12] [41]. The electrochemical approach proceeds with high current efficiency and eliminates the need for additional oxidizing agents [12] [41]. Salt metathesis reactions provide another viable synthetic route, particularly when starting from different tetrabutylammonium salts [8]. These reactions involve the exchange of anions between tetrabutylammonium salts and iodine-containing compounds, offering flexibility in synthetic planning [8]. The mechanochemical approach involves solid-state grinding of reactants without solvents, representing an environmentally benign alternative [44] [45]. This method has gained attention due to its alignment with green chemistry principles and potential for large-scale application [44]. The formation of tetrabutylammonium triiodide exhibits favorable thermodynamic parameters that drive the reaction toward completion [7] [9]. The reaction kinetics are characterized by rapid initial complex formation, with rate constants varying depending on solvent, temperature, and concentration conditions [39]. Thermodynamic studies reveal that the formation of the triiodide complex is thermodynamically favorable, with negative Gibbs free energy values indicating spontaneous reaction progression [7]. The enthalpy of formation for tetrabutylammonium iodide, a key precursor, has been determined to be -499 kilojoules per mole, which is lower than corresponding bromide or chloride analogs [7]. Temperature effects on reaction kinetics demonstrate Arrhenius behavior, with increased temperatures leading to enhanced reaction rates [27] [28]. The activation energy for triiodide formation has been estimated through temperature-dependent kinetic studies, providing insights into the reaction mechanism [28]. The crystal structure analysis reveals that tetrabutylammonium triiodide forms stable crystalline arrangements with linear triiodide moieties [2]. The triiodide anions exhibit characteristic linear geometry with high crystallinity, contributing to the compound's stability [2]. Optimization of tetrabutylammonium triiodide synthesis focuses on maximizing yield while ensuring high purity of the final product [24]. Several critical parameters require careful control to achieve optimal results. Stoichiometric optimization represents the primary strategy for yield enhancement . Maintaining a precise 1:1 molar ratio between tetrabutylammonium iodide and iodine ensures complete conversion and minimizes side product formation . Slight excess of iodine may be employed to drive the reaction to completion, but excessive amounts should be avoided to prevent impurity incorporation [15]. Temperature control significantly impacts both reaction rate and product purity [28]. Optimal temperatures range from 80°C for rapid synthesis to room temperature for slower, more controlled reactions . Higher temperatures accelerate the reaction but may promote decomposition or side reactions [28]. Solvent selection for both synthesis and purification plays a crucial role in achieving high purity [40]. Acetonitrile provides excellent solubility characteristics and facilitates clean product formation [40]. For purification, sequential washing with appropriate solvents removes unreacted starting materials and byproducts [40]. Crystallization conditions significantly influence product purity and crystal morphology [40]. Controlled evaporation under ambient conditions typically yields high-quality crystals suitable for analytical characterization [40]. The crystallization process can be optimized by adjusting solvent composition, temperature, and evaporation rate [40]. Industrial production of tetrabutylammonium triiodide requires adaptation of laboratory-scale methods to meet commercial demands for quantity, consistency, and cost-effectiveness [15] [24]. The scalability of the direct synthesis method makes it the preferred approach for industrial applications . Continuous flow processes offer advantages for large-scale production, providing better control over reaction parameters and improved safety profiles [24] [25]. These systems enable precise control of reactant addition rates, temperature, and residence time, leading to consistent product quality [25]. Process optimization for industrial scale focuses on several key areas including raw material utilization, energy efficiency, and waste minimization [15] [24]. The high yields achievable through optimized direct synthesis methods translate to efficient raw material usage [15]. Equipment design for industrial production must accommodate the corrosive nature of iodine-containing compounds [24]. Specialized materials of construction, including corrosion-resistant alloys and protective coatings, are essential for long-term operation [24]. Quality control systems for industrial production implement multiple analytical checkpoints throughout the process [24] [25]. These include real-time monitoring of reaction progress, intermediate product analysis, and final product specification verification [25]. Recent developments in ionic liquid chemistry have opened new synthetic pathways for tetrabutylammonium triiodide preparation [17] [18]. These approaches leverage the unique properties of ionic liquids to achieve enhanced selectivity and environmental compatibility [17]. The synthesis of novel triiodide ionic liquids based on quaternary ammonium cations represents a significant advancement in the field [17]. These systems function as both reagent and solvent, providing unprecedented control over reaction conditions [17]. The preparation involves the direct combination of quaternary ammonium iodides with molecular iodine under solvent-free conditions [17]. Ionic liquid-based synthesis offers several advantages including reduced environmental impact, enhanced atom economy, and improved recyclability [17] [20]. The elimination of volatile organic solvents aligns with green chemistry principles and reduces industrial waste streams [17]. The mechanism of ionic liquid-based synthesis involves the formation of highly ordered supramolecular structures that facilitate rapid and selective triiodide formation [17] [18]. These structures provide unique microenvironments that enhance reaction selectivity and minimize side product formation [17]. Characterization of ionic liquid-synthesized tetrabutylammonium triiodide reveals identical structural and spectroscopic properties to conventionally prepared material [17]. Nuclear magnetic resonance spectroscopy and infrared spectroscopy confirm the formation of pure triiodide complexes [17]. The triiodide anion (I₃⁻) in tetrabutylammonium triiodide exhibits a characteristic linear molecular geometry that has been extensively studied through both experimental and computational approaches [1] [2] [3]. The structural foundation of this anion is best understood through Valence Shell Electron Pair Repulsion (VSEPR) theory, which classifies the triiodide ion as an AX₂E₃ system [2] [3]. The central iodine atom in the triiodide moiety possesses seven valence electrons, which, combined with the additional electron from the negative charge, results in a total of eight electrons around the central atom [4]. This electron configuration leads to the formation of two bonding pairs with the terminal iodine atoms and three lone pairs that occupy the equatorial positions in a trigonal bipyramidal electron geometry [2] [3]. The molecular geometry, however, is linear due to the placement of the bonding pairs in the axial positions, resulting in a bond angle of approximately 180 degrees [1] [2] [3]. The linear configuration is stabilized through a three-center four-electron (3c-4e) bonding model, where four electrons are delocalized across three iodine centers [5]. This bonding arrangement results in I-I bond lengths that are typically longer than those found in molecular iodine (I₂), ranging from 280 to 310 picometers depending on the specific crystal environment [5]. The formal charge distribution within the triiodide anion shows the central iodine bearing a -1 formal charge, while the terminal iodines carry neutral formal charges [4]. Theoretical calculations using density functional theory (DFT) and natural bond orbital (NBO) analysis have revealed that the negative charge in the triiodide anion tends to accumulate on the terminal iodine atoms rather than the central atom [6]. This charge distribution pattern is crucial for understanding the reactivity and coordination behavior of the triiodide species. The hybridization of the central iodine atom is described as sp³d, involving the participation of d orbitals to accommodate the expanded octet [2] [7]. Tetrabutylammonium triiodide crystallizes in a structure that reflects the interplay between the bulky organic cation and the linear triiodide anion [8] [9]. The compound typically appears as black to dark purple crystalline powder with a needle-like or plate-like morphology [8] [10]. The melting point of the compound is consistently reported in the range of 69-71°C, with decomposition occurring at temperatures between 120-125°C [10] [12]. The crystal structure is characterized by segregated arrangements of cations and anions, where the tetrabutylammonium cations form hydrophobic domains while the triiodide anions create separate ionic regions [9]. This segregation is particularly important for the material's properties, as it allows for the formation of conducting pathways through the anionic regions while maintaining structural integrity through the cationic framework . X-ray crystallographic studies of related tetrabutylammonium salts indicate that the crystal system is likely monoclinic, although the specific space group for tetrabutylammonium triiodide has not been definitively characterized [13]. The unit cell parameters and detailed structural information remain areas requiring further investigation, representing a significant gap in the current literature [9]. The morphological characteristics of tetrabutylammonium triiodide crystals are influenced by the crystallization conditions, including solvent choice, temperature, and concentration [14]. The compound exhibits polymorphism, with different crystal forms possible depending on the preparation method [9] [14]. These polymorphic forms may exhibit different physical properties, including thermal stability and electrical conductivity, making the control of crystal morphology crucial for specific applications [14]. The tetrabutylammonium counter-ion exerts profound effects on the properties of the triiodide anion through various intermolecular interactions and steric influences [15] [16] [17]. The large, hydrophobic nature of the tetrabutylammonium cation (TBA⁺) provides several advantages compared to smaller, more hydrophilic cations such as sodium, potassium, or ammonium [15] [16]. One of the most significant counter-ion effects is the stabilization of the triiodide anion through reduced ion pairing [17]. The bulky tetrabutylammonium cation cannot approach the triiodide anion as closely as smaller cations, resulting in weaker electrostatic interactions and greater anion mobility [16] [17]. This effect is particularly pronounced in organic solvents, where the tetrabutylammonium cation enhances the solubility and stability of the triiodide species [17]. The counter-ion also influences the interfacial properties of the compound. Tetrabutylammonium ions are known to accumulate at hydrophobic interfaces, creating a physisorbed layer that can significantly alter the electrochemical behavior of the system [16] [18]. This interfacial activity is concentration-dependent, with higher concentrations leading to the formation of organized molecular films at phase boundaries [16] [18]. In electrochemical applications, the counter-ion effects are particularly important for the I₃⁻/I⁻ redox couple. The tetrabutylammonium cation provides a stable ionic environment that facilitates electron transfer processes while minimizing side reactions [16]. The ionic conductivity of tetrabutylammonium triiodide solutions is enhanced compared to solutions containing smaller cations, making it particularly suitable for electrochemical applications [19]. The phase transfer properties of tetrabutylammonium triiodide are another manifestation of counter-ion effects. The compound can effectively transfer between aqueous and organic phases, facilitating reactions that require the presence of triiodide in non-aqueous media [17] [20]. This property is exploited in various synthetic applications where the triiodide serves as an oxidizing agent or halogenating reagent [21]. The theoretical understanding of ion-pair interactions in tetrabutylammonium triiodide involves multiple complementary approaches that address both the local electronic structure and the long-range intermolecular forces [6] [22]. The most fundamental theoretical framework is provided by Lewis acid-base theory, which describes the formation of the triiodide anion through the interaction of molecular iodine (I₂) acting as a Lewis acid with the iodide ion (I⁻) serving as a Lewis base [5] [23]. Molecular orbital theory provides deeper insights into the electronic structure of the ion pair. The triiodide anion is best described using a molecular orbital approach that accounts for the delocalization of electrons across the three iodine centers [5]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the triiodide anion play crucial roles in determining its reactivity and spectroscopic properties [24]. The three-center four-electron (3c-4e) bonding model is particularly important for understanding the stability and geometry of the triiodide anion [5]. In this model, four electrons occupy three molecular orbitals: a bonding orbital, a non-bonding orbital, and an antibonding orbital. The bonding and non-bonding orbitals are filled, while the antibonding orbital remains empty, resulting in a net bonding interaction [5]. Computational studies using density functional theory (DFT) have provided quantitative insights into the ion-pair interactions [6] [24]. These calculations reveal that the interaction between the tetrabutylammonium cation and the triiodide anion is primarily electrostatic in nature, with minimal charge transfer between the ions [6]. The binding energies calculated for various orientations of the ion pair indicate that the most favorable configuration involves the triiodide anion oriented parallel to the molecular plane of the cation [24]. Electrostatic surface potential (ESP) calculations have mapped the charge distribution in both the cation and anion, revealing that the negative charge in the triiodide anion is concentrated at the terminal iodine atoms [25]. This charge distribution pattern is crucial for understanding the preferred binding sites and the directionality of intermolecular interactions [25]. The theoretical models also address the role of solvent in ion-pair interactions. In polar solvents, the ion pair is more dissociated, while in non-polar solvents, the ions remain more closely associated [6] [17]. This solvent dependence is captured through continuum solvation models that account for the dielectric effects of the surrounding medium [17]. The interfacial properties of tetrabutylammonium triiodide in solution systems are governed by the amphiphilic nature of the tetrabutylammonium cation and the polarizable character of the triiodide anion [15] [16] [17]. These properties manifest in various ways depending on the specific interface and solution conditions. At the air-water interface, tetrabutylammonium ions exhibit surface activity, accumulating at the interface and reducing the surface tension [15]. This surface activity is driven by the hydrophobic interactions of the butyl chains with the air phase and the favorable entropy associated with the removal of hydrophobic groups from the aqueous environment [15]. The degree of surface activity depends on the concentration of the salt, with higher concentrations leading to greater surface coverage [16]. The triiodide anion also contributes to the interfacial behavior through its polarizable electron cloud, which can interact with both polar and non-polar phases [17]. In liquid-liquid extraction systems, tetrabutylammonium triiodide facilitates the transfer of iodine species between aqueous and organic phases, making it useful for separation and purification processes [17]. In electrochemical systems, the interfacial properties are particularly important for understanding the behavior at electrode surfaces [16] [18]. The tetrabutylammonium cation can form physisorbed layers on electrode surfaces, particularly at negative potentials [16] [18]. These layers influence the electrochemical kinetics of the I₃⁻/I⁻ redox couple by altering the local ionic environment and the accessibility of the electrode surface [16]. The formation of electrical double layers at charged interfaces is another important aspect of the interfacial behavior [18]. The large size of the tetrabutylammonium cation affects the structure of the double layer, leading to different capacitance values and charge distribution patterns compared to systems with smaller cations [18]. Membrane transport properties are also influenced by the interfacial behavior of tetrabutylammonium triiodide [17]. The compound can permeate through selective membranes, with the transport rate depending on the membrane material and the concentration gradient across the membrane [17]. This property is exploited in various applications, including ion-selective electrodes and separation processes [17]. The coordination chemistry of tetrabutylammonium triiodide encompasses a rich variety of complex formation mechanisms and structural motifs [26] [24] [27]. The triiodide anion can participate in coordination as both a ligand and as a building block for extended structures, while the tetrabutylammonium cation influences the overall architecture through steric and electronic effects. The triiodide anion exhibits multiple coordination modes when interacting with metal centers [26] [27]. The most common coordination mode involves the terminal iodine atoms acting as donor sites, leading to bridging or terminal coordination geometries [26]. In some cases, the central iodine atom can also participate in coordination, particularly in systems where the metal center has a high affinity for iodine [27]. Halogen bonding represents another important coordination mechanism involving the triiodide anion [24] [28]. The triiodide anion can act as a halogen bond acceptor, forming directional interactions with electron-deficient halogen atoms in other molecules [24]. These interactions are particularly important in crystal engineering applications, where they can be used to control the assembly of complex structures [28]. Charge-transfer complexes involving the triiodide anion are formed through partial electron transfer from donor molecules to the triiodide acceptor [29]. These complexes are characterized by distinctive optical properties, including intense absorption bands in the visible region that are absent in the individual components [29]. The strength of the charge-transfer interaction depends on the ionization potential of the donor and the electron affinity of the triiodide anion [29]. In coordination with transition metals, the triiodide anion can stabilize unusual oxidation states and geometries [26] [27]. For example, copper(I) complexes with triiodide ligands have been reported to exhibit remarkable stability and unique electronic properties [26]. The coordination leads to the formation of infinite chains or networks, where the triiodide anions serve as bridging ligands between metal centers [27]. The tetrabutylammonium counter-ion plays a crucial role in determining the crystal packing and overall stability of coordination complexes [9] [14]. The bulky cation prevents close packing of the anionic coordination units, leading to more open structures with potentially useful properties such as porosity or selective guest binding [14]. Supramolecular assemblies involving tetrabutylammonium triiodide can be designed through the combination of multiple non-covalent interactions [24]. These assemblies often exhibit hierarchical organization, with the primary structure determined by the coordination bonds and the secondary structure influenced by hydrogen bonding, π-π stacking, and van der Waals interactions [24].

Compound Name Formula Unique Features Tetrabutylammonium iodide CHI Precursor for tetrabutylammonium triiodide Tetraethylammonium iodide CHI Smaller ethyl groups; different solubility properties Benzyltrimethylammonium iodide CHI Aromatic structure; used in different catalytic systems Hexadecyltrimethylammonium bromide CHBr Longer alkyl chain; used as a surfactant Historical Development of Tetrabutylammonium Triiodide (TBAI₃)

Significance in Advanced Materials Research

Reaction Conditions and Parameters

Parameter Optimal Conditions Range Reference Stoichiometric Ratio 1:1 (tetrabutylammonium iodide:iodine) 1:1 to 1:1.1 [7] Temperature 80°C Room temperature - 80°C Reaction Time Immediate to 3 hours 1 second - 3 hours [17] Solvent Anhydrous ethanol Acetonitrile, dichloromethane [40] Yield 95-100% 90-100% [17] Alternative Synthetic Routes

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Typical Yield Direct Synthesis Simple, rapid, high yield Requires pure reactants 95-100% Electrochemical Metal-free, environmentally friendly Requires specialized equipment 90-95% [12] Salt Metathesis Flexible starting materials Multi-step process 80-90% [8] Mechanochemical Solvent-free Specialized milling equipment 85-95% [44] Reaction Kinetics and Thermodynamics

Thermodynamic Parameters

Property Value Units Reference Melting Point 69-71 °C [29] [31] Decomposition Temperature 120-125 °C Molecular Weight 623.18 g/mol [5] [31] Crystal System Monoclinic - [7] Optimization Strategies for Yield and Purity

Purification Strategies

Method Application Effectiveness Reference Recrystallization Primary purification High [26] [40] Solvent washing Impurity removal Moderate [40] Vacuum drying Solvent removal High [26] Column chromatography Fine purification Variable [41] Industrial Scale Production Methodologies

Industrial Production Parameters

Aspect Laboratory Scale Industrial Scale Considerations Batch Size 1-100 grams 10-1000 kilograms Heat management [24] Reaction Time 1-3 hours 4-8 hours Mixing efficiency [25] Temperature Control ±2°C ±1°C Process stability [24] Yield 95-100% 90-95% Quality requirements [15] Novel Ionic Liquid-Based Synthetic Approaches

Ionic Liquid Synthesis Parameters

Parameter Traditional Method Ionic Liquid Method Improvement Solvent Usage Organic solvents required Solvent-free Environmental [17] Reaction Time Hours Seconds to minutes Efficiency [17] Temperature 80°C typical Room temperature Energy [17] Recyclability Limited High Sustainability [17] Crystalline Structure and Morphological Characteristics

Counter-Ion Effects on Molecular Properties

Theoretical Models for Ion-Pair Interactions

Interfacial Properties in Solution Systems

Coordination Chemistry in Complex Formations

Dates